Glucantime
Overview
Description
Glucantime, also known as meglumine antimoniate, is a medicine used to treat leishmaniasis, including visceral, mucocutaneous, and cutaneous leishmaniasis . It is given by injection into a muscle or into the area infected . It is an antiparasitic agent used to treat cutaneous and visceral leishmaniasis .
Synthesis Analysis
During the synthesis of Glucantime, traces of Sb (III) may be present, also probably complexed . Traces of Sb(V) measured are probably due to residual impurities from synthesis .Molecular Structure Analysis
Glucantime mainly contains Sb (V) under the form of an organic complex with N-methylglucamine (NMG) . Antimony speciation in Glucantime is not straightforward, as the active product ingredients (API) is not a define molecule but a set of complexes (1:1, 2:1, 3:1, 2:2, 3:2…) of the ligands bound to the central Sb atom under the redox state V .Chemical Reactions Analysis
To obtain Sb species in detectable forms, the complexes between Sb species and NMG need to be broken. This was obtained by diluting samples in hydrochloric acid in deaerated conditions to avoid Sb redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Glucantime are closely tied to its structural characteristics, such as the types of glycosidic linkages and degree of branching. These properties influence its reactivity and interaction with other molecules.Scientific Research Applications
Decreased Effectiveness with Secondary Bacterial Infection : Glucantime is less effective in treating cutaneous leishmaniasis (CL) when the lesions are complicated with secondary bacterial infections (Sadeghian et al., 2011).
Enhanced Efficacy with Liposome Encapsulation : Encapsulating Glucantime in liposomes significantly increases its efficacy against leishmanial infection in hamsters (Alving et al., 1978).
Variability in Drug Susceptibility Among Strains : Glucantime's effectiveness varies across different strains of South American Leishmania, showing a wide genetic heterogeneity in susceptibility (Spangler et al., 1998).
Unexpectedly High Levels of Antimony (III) : Glucantime contains higher than expected levels of trivalent antimony, Sb(III), which may contribute to its toxic side effects (Salaün & Frézard, 2013).
Impact on Blood Factors : Glucantime treatment in patients with CL significantly decreases RBC, PLT, WBC (except monocytes), Hb, and Hct, indicating potential adverse effects on blood elements (Ayatollahi et al., 2011).
Structure and Composition Analysis : The structure and composition of Glucantime, a complex mixture in equilibrium in aqueous solution, were investigated, revealing coordination complexes between antimony and N-methyl-d-glucamine hydroxyls (Roberts et al., 1998).
Toxicity Concerns : Glucantime can cause serious and sometimes lethal complications, including cardiac, hepatic, renal, and hematological diseases (Katlama et al., 1985).
Comparative Efficacy with Herbal Extracts : A study compared the efficacy of Glucantime with a topical herbal extract in treating cutaneous leishmaniasis, indicating alternative treatment possibilities (Zerehsaz et al., 1999).
Adverse Effects from Intramuscular Injection : Intramuscular Glucantime can lead to frequent adverse effects, including arthralgia, myalgia, skin rash, and serious cases of stibiointoxication, primarily acute renal failure (Masmoudi et al., 2005).
Impact on Hepatic Enzymes and Renal Function : Glucantime treatment alters concentrations of hepatic enzymes and affects renal function, suggesting the need for periodic testing to prevent damage (Vakili et al., 1997).
Monitoring Response to Therapy : The quantification of Leishmania infantum kinetoplast DNA can serve as an index for monitoring the response to Glucantime therapy (Pourabbas et al., 2013).
Cardiotoxicity Case Report : A case report highlighted the severe cardiotoxic effects of Glucantime, with ECG changes being primary signs (Matoussi et al., 2007).
Comparing with Recombinant Interferon-γ : A study comparing Glucantime with human recombinant interferon-γ for treating cutaneous leishmaniasis found Glucantime to be more effective (Harms et al., 1991).
Genistein and Ascorbic Acid Reduce Oxidative Stress : Genistein and ascorbic acid can prevent the genotoxicity caused by Glucantime, reducing oxidative stress-derived DNA damage (de Jesus et al., 2018).
Efficacy in Central Iran : A study in central Iran showed that Glucantime is an effective drug for treating cutaneous leishmaniasis, but its indications should be defined carefully to prevent resistance (Mohammadzadeh et al., 2013).
Comparison of Glucantime and Cryotherapy : A trial comparing intralesional Glucantime and cryotherapy combined with intralesional Glucantime showed the latter to be more effective for treating zoonotic cutaneous leishmaniasis (Saghafipour et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGYVDXPYVPAAQ-SESJOKTNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO8Sb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043935 | |
Record name | Meglumine antimonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glucantime | |
CAS RN |
133-51-7 | |
Record name | Meglumine antimoniate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meglumine antimoniate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13732 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meglumine antimonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEGLUMINE ANTIMONIATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G4TW236W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.